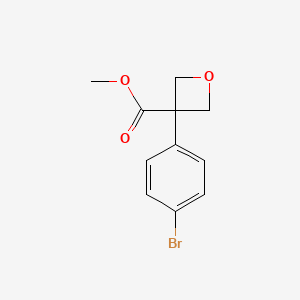

Methyl 3-(4-bromophenyl)oxetane-3-carboxylate

Descripción general

Descripción

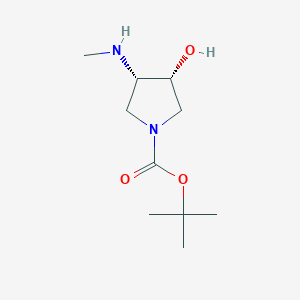

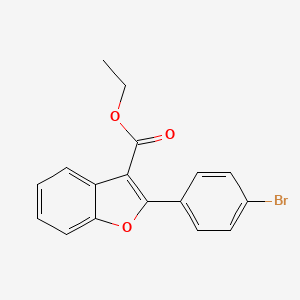

“Methyl 3-(4-bromophenyl)oxetane-3-carboxylate” is a chemical compound with the molecular formula C11H11BrO3 . It is used for research purposes .

Synthesis Analysis

The synthesis of oxetane derivatives, such as “this compound”, has been a topic of interest in recent years . One common method involves the formation of an oxetane motif from a corresponding carbonyl compound through the initial formation of an epoxide followed by ring opening . This process requires moderate heating due to the activation energy involved .Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The molecular weight of this compound is 271.11 g/mol .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Other specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis Techniques and Structural Analysis : Methyl 3-(4-bromophenyl)oxetane-3-carboxylate has been synthesized and structurally analyzed in various studies. For instance, Løiten et al. (1999) synthesized a related compound, 1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, from 4-bromophenylacetic acid chloride and analyzed its crystal structure (Løiten, M. S. et al., 1999). Similarly, Susan Elizabeth et al. (2016) developed a method for preparing methyl oxetane-3-carboxylate via homologation of oxetane-3-one, offering a pathway to synthesize vital building blocks in organic chemistry (Susan Elizabeth, K. et al., 2016).

Applications in Chemical Synthesis

- Use in Chemical Synthesis and Molecular Transformation : The compound and its derivatives are used in synthesizing a variety of complex molecules. For example, Barker et al. (2001) discussed the synthesis of cis- and trans-3-Azido-oxetane-2-carboxylate scaffolds, important for incorporating oxetane-β-amino acids into oligomers (Barker, S. F. et al., 2001). Jenkinson et al. (2004) used benzylidene-protected oxetane to produce 3-hydroxyoxetane carboxylates, demonstrating regioselective reactions crucial in the synthesis of methyl and hydroxymethyl analogs of antibiotic oxetin (Jenkinson, S. F. et al., 2004).

Biological and Medicinal Applications

- Biological and Medicinal Research : Various derivatives of this compound are explored for biological and medicinal applications. For instance, Unverferth et al. (1998) synthesized and tested 3-aminopyrroles for anticonvulsant activity, revealing the potential of derivatives in medical research (Unverferth, K. et al., 1998).

Advanced Material Development

- Development of Advanced Materials : The compound is also instrumental in the development of advanced materials. Motoi et al. (1989) discussed the polymer reactions of pendant alkyl bromides in soluble and insoluble polyoxetanes, leading to the preparation of chemically modified polyethers (Motoi, M. et al., 1989).

Safety and Hazards

“Methyl 3-(4-bromophenyl)oxetane-3-carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

IUPAC Name |

methyl 3-(4-bromophenyl)oxetane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-14-10(13)11(6-15-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLZHJWEFMTUEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(COC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)

![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)

![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)

![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)

![2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6336096.png)